
Technical Guide: Structural Elucidation of CAS
Number 897019-60-2

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
3-[(4-Chlorobenzyl)oxy]azetidine

hydrochloride

CAS No.: 897019-60-2

Cat. No.: B1487479 Get Quote

A Hypothetical Case Study in Modern Analytical Chemistry

Abstract: The robust identification and structural confirmation of novel chemical entities are

foundational to drug discovery and development. This guide presents a comprehensive, albeit

hypothetical, workflow for the structural elucidation of the compound with CAS number 897019-

60-2, identified as 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride. In the absence of publicly

available experimental spectral data, this document leverages predictive models and

established principles of analytical chemistry to construct a detailed roadmap for its

characterization. This serves as an in-depth technical resource for researchers, scientists, and

drug development professionals, illustrating the synergistic application of mass spectrometry,

nuclear magnetic resonance, and infrared spectroscopy.

Introduction: The Imperative of Unambiguous
Structural Assignment
In the journey from a promising lead compound to a viable drug candidate, the unequivocal

determination of its chemical structure is a critical milestone. An erroneous structural

assignment can have profound and costly implications, invalidating biological data and

derailing research programs. The subject of this guide, 3-((4-Chlorobenzyl)oxy)azetidine

hydrochloride, represents a common structural motif in medicinal chemistry, combining an
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azetidine ring, a benzyl ether linkage, and a substituted aromatic system. The hydrochloride

salt form also necessitates specific analytical considerations.

This document outlines a logical, multi-technique approach to confirm the identity and structure

of this compound, as if it were a newly synthesized, unknown substance. We will explore the

"why" behind each analytical choice, demonstrating how a self-validating system of

experiments leads to a confident structural assignment.

Analytical Strategy: A Multi-Pronged Approach
The elucidation of a small molecule's structure is rarely accomplished with a single analytical

technique. Instead, a combination of methods is employed, each providing a unique piece of

the structural puzzle. Our strategy for characterizing 3-((4-Chlorobenzyl)oxy)azetidine

hydrochloride will be based on the following pillars:

Mass Spectrometry (MS): To determine the molecular weight, elemental composition, and to

gain structural insights through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework

of the molecule, providing detailed information about the connectivity and chemical

environment of each atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in

the molecule.

The following diagram illustrates the proposed workflow for this structural elucidation.
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Caption: A workflow diagram for the structural elucidation of 897019-60-2.

Mass Spectrometry: The First Look at the Molecule
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3.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to

create a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL with

50:50 methanol:water containing 0.1% formic acid.

Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped

with an electrospray ionization (ESI) source.

Analysis Mode: Acquire data in positive ion mode, as the azetidine nitrogen is readily

protonated.

Data Acquisition: Scan a mass range of m/z 50-500.

3.2. Predicted Mass Spectral Data

The molecular formula of the free base, 3-((4-Chlorobenzyl)oxy)azetidine, is C₁₀H₁₂ClNO. The

molecular weight of the hydrochloride salt is 234.12 g/mol .

Parameter Predicted Value Rationale

Molecular Ion (M+H)⁺ m/z 198.0680

Calculated for [C₁₀H₁₃ClNO]⁺.

The ESI process will detect the

protonated free base.

Isotopic Pattern
A prominent peak at m/z

200.0651

Due to the natural abundance

of the ³⁷Cl isotope (~32.5% of

the ³⁵Cl peak). This is a key

indicator of a chlorine-

containing compound.

3.3. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the

elemental composition. The predicted accurate mass for the protonated molecule is 198.0680,

which would be used to confirm the molecular formula C₁₀H₁₃ClNO.

3.4. Fragmentation Analysis (MS/MS)
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By selecting the precursor ion (m/z 198.0680) and subjecting it to collision-induced dissociation

(CID), we can induce fragmentation and gain further structural information. The fragmentation

of ethers and amines often occurs at bonds adjacent to the heteroatom.[1][2]

Predicted Fragmentation Pathway:

Key Fragments

[M+H]⁺
m/z 198.07

m/z 125.01
(Chlorotropylium ion)Loss of C₄H₈NO

m/z 142.08
([M+H - C₄H₇N]⁺)

Loss of azetidine

m/z 58.07
(Azetidinium ion)

Benzylic cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for protonated 3-((4-

Chlorobenzyl)oxy)azetidine.

m/z 125.01: This prominent fragment corresponds to the 4-chlorobenzyl cation, which can

rearrange to the stable chlorotropylium ion. This confirms the presence of the 4-chlorobenzyl

moiety.

m/z 142.08: Loss of the azetidine ring as a neutral fragment.

m/z 58.07: Cleavage of the benzylic C-O bond to yield a protonated azetidin-3-ol fragment.

Infrared Spectroscopy: Identifying Functional
Groups
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4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: A small amount of the solid powder is placed directly on the ATR

crystal.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

4.2. Predicted Key FTIR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3200-2800 Broad, Strong N-H⁺ stretch

Characteristic of a

secondary amine salt.

[3][4]

~3050 Medium Aromatic C-H stretch

Indicates the

presence of the

benzene ring.

~2950 Medium Aliphatic C-H stretch

From the CH₂ and CH

groups of the

azetidine and benzyl

moieties.

~1600, 1490 Medium-Strong Aromatic C=C stretch

Confirms the

presence of the

aromatic ring.

~1100 Strong C-O-C stretch
Characteristic of the

ether linkage.[5]

~820 Strong C-H out-of-plane bend

Suggests para-

disubstitution on the

benzene ring.

~1090, 1015 Strong C-Cl stretch

Indicates the

presence of the

chloro-aromatic group.
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The broad absorption in the high-frequency region is a strong indicator of the hydrochloride salt

form.[3]

Nuclear Magnetic Resonance Spectroscopy: The
Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules. We will use a combination of ¹H, ¹³C, and 2D NMR experiments.

5.1. Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated

solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, containing a small amount of

tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 500 MHz NMR spectrometer.

Experiments:

¹H NMR

¹³C NMR

Correlation SpectroscopY (COSY)

Heteronuclear Single Quantum Coherence (HSQC)

5.2. Predicted ¹H NMR Spectral Data (in D₂O)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~7.4 d 2H Ar-H

Protons ortho to

the chlorine on

the aromatic ring.

~7.3 d 2H Ar-H

Protons meta to

the chlorine on

the aromatic ring.

~4.6 s 2H -O-CH₂-Ar

Benzylic protons

adjacent to the

ether oxygen.

~4.3-4.4 m 1H Azetidine CH

Methine proton

of the azetidine

ring.

~4.0-4.2 m 4H Azetidine CH₂

Methylene

protons of the

azetidine ring.

5.3. Predicted ¹³C NMR Spectral Data (in D₂O)
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Chemical Shift (δ) ppm Assignment Rationale

~135 Ar-C
Quaternary aromatic carbon

attached to chlorine.

~134 Ar-C
Quaternary aromatic carbon

attached to the benzylic group.

~130 Ar-CH Aromatic CH carbons.

~129 Ar-CH Aromatic CH carbons.

~70 -O-CH₂-Ar Benzylic carbon.

~65 Azetidine CH
Methine carbon of the

azetidine ring.

~50 Azetidine CH₂
Methylene carbons of the

azetidine ring.

5.4. 2D NMR for Connectivity Confirmation

COSY: A COSY experiment would show correlations between the two sets of aromatic

protons and between the methine and methylene protons on the azetidine ring, confirming

their adjacent positions.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would

definitively link the proton signals to their corresponding carbon signals listed in the tables

above, confirming the assignment of each peak. For example, the proton signal at ~4.6 ppm

would correlate with the carbon signal at ~70 ppm.

Data Integration and Structural Confirmation
The final step in the elucidation process is to integrate all the data from the different analytical

techniques to build a cohesive and self-validating structural assignment.

HRMS provides the elemental composition of C₁₀H₁₂ClNO (for the free base).

The isotopic pattern in the MS confirms the presence of one chlorine atom.
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FTIR confirms the presence of a secondary amine salt (N-H⁺), an aromatic ring, an ether

linkage (C-O-C), and aliphatic C-H bonds.

¹³C NMR shows the presence of 10 unique carbon atoms, consistent with the molecular

formula. The chemical shifts are indicative of 4 aromatic CH, 2 aromatic quaternary carbons,

a benzylic carbon, and three carbons of the azetidine ring.

¹H NMR shows the expected number of protons with chemical shifts and multiplicities

consistent with a 4-substituted chlorobenzyl group and an azetidine ring.

MS/MS fragmentation showing the loss of the azetidine ring and the formation of a

chlorotropylium ion further corroborates the proposed connectivity.

2D NMR experiments would provide the final, unambiguous confirmation of the C-H

framework and the connectivity between the different spin systems.

Collectively, this wealth of data provides a definitive and undeniable confirmation of the

structure as 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride.

Conclusion
This technical guide has outlined a comprehensive, albeit predictive, strategy for the structural

elucidation of CAS number 897019-60-2. By systematically applying a suite of modern

analytical techniques, from mass spectrometry for molecular formula determination to 2D NMR

for detailed connectivity mapping, a complete and unambiguous structural assignment can be

achieved. This workflow, grounded in the fundamental principles of spectroscopy and mass

spectrometry, serves as a robust template for the characterization of novel small molecules in a

research and development setting, emphasizing the importance of a multi-faceted, evidence-

based approach to ensure scientific integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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